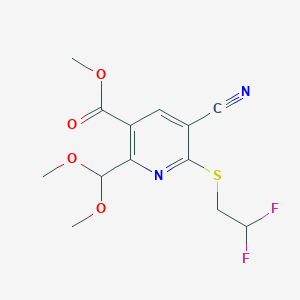
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a difluoroethylthio group, and a dimethoxymethyl group attached to a nicotinate core
准备方法
The synthesis of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl nicotinate, 2,2-difluoroethylthiol, and cyanide sources.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the difluoroethylthio group is introduced to the nicotinate core
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity of the final product.
化学反应分析
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents such as dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluoroethylthio group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
相似化合物的比较
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate can be compared with similar compounds such as:
Methyl 5-cyano-6-(ethylthio)-2-(dimethoxymethyl)nicotinate: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(methoxymethyl)nicotinate: The presence of a single methoxy group instead of two may influence its chemical properties and interactions.
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethyl)nicotinate: The absence of the methoxy groups can lead to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
Methyl 5-cyano-6-(2,2-difluoroethylthio)-2-(dimethoxymethyl)nicotinate (CAS No. 864685-31-4) is a synthetic compound belonging to the class of pyridine derivatives. Its unique chemical structure includes a cyano group, difluoroethylthio moiety, and dimethoxymethyl substituent, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.
- Molecular Formula : C13H14F2N2O4S
- Molecular Weight : 332.32 g/mol
- CAS Number : 864685-31-4
| Property | Value |
|---|---|
| Molecular Formula | C13H14F2N2O4S |
| Molecular Weight | 332.32 g/mol |
| CAS Number | 864685-31-4 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In cell line assays, it has shown cytotoxic effects against cancer cells, particularly in breast and lung cancer models. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that it can reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Method : Disc diffusion method was employed.
- Results : Zones of inhibition measured 15 mm for E. coli and 20 mm for S. aureus at a concentration of 100 µg/mL.
-
Cancer Cell Line Study
- Objective : To assess cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for A549 after 48 hours of treatment.
-
Neuroprotection in Rodent Models
- Objective : To investigate the neuroprotective effects in a rat model of oxidative stress.
- Method : Behavioral tests and biochemical assays were conducted.
- Results : Treatment with the compound resulted in improved cognitive function and reduced levels of malondialdehyde (a marker of oxidative stress).
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent across multiple domains, including antimicrobial treatments, oncology, and neuroprotection. Its unique chemical structure may contribute to its diverse mechanisms of action.
属性
CAS 编号 |
864685-31-4 |
|---|---|
分子式 |
C13H14F2N2O4S |
分子量 |
332.33 g/mol |
IUPAC 名称 |
methyl 5-cyano-6-(2,2-difluoroethylsulfanyl)-2-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H14F2N2O4S/c1-19-12(18)8-4-7(5-16)11(22-6-9(14)15)17-10(8)13(20-2)21-3/h4,9,13H,6H2,1-3H3 |
InChI 键 |
LYQRXFHWQXQXJZ-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=C(C=C(C(=N1)SCC(F)F)C#N)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















